(5-Chloro-2-iodophenyl)(2-fluoro-6-methoxyphenyl)methanone

Übersicht

Beschreibung

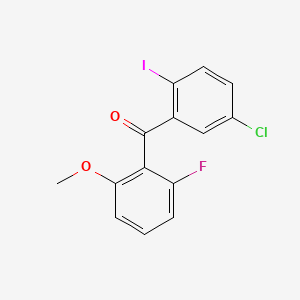

(5-Chloro-2-iodophenyl)(2-fluoro-6-methoxyphenyl)methanone is an organic compound with the molecular formula C14H9ClFIO2. It is characterized by the presence of chloro, iodo, fluoro, and methoxy substituents on a phenyl ring, making it a compound of interest in various chemical and pharmaceutical research fields .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloro-2-iodophenyl)(2-fluoro-6-methoxyphenyl)methanone typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, including optimization of reaction conditions, purification processes, and safety measures, would apply to its production .

Analyse Chemischer Reaktionen

Types of Reactions

(5-Chloro-2-iodophenyl)(2-fluoro-6-methoxyphenyl)methanone undergoes various types of chemical reactions, including:

Substitution Reactions: The chloro and iodo groups can be substituted by other nucleophiles.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used.

Reduction Reactions: Reagents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction reactions can yield ketones and alcohols, respectively .

Wissenschaftliche Forschungsanwendungen

(5-Chloro-2-iodophenyl)(2-fluoro-6-methoxyphenyl)methanone has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of (5-Chloro-2-iodophenyl)(2-fluoro-6-methoxyphenyl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular pathways and targets are still under investigation, but it is believed to involve modulation of signal transduction pathways and inhibition of specific enzymes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- (5-Chloro-2-iodophenyl)(2-fluorophenyl)methanone

- (5-Chloro-2-iodophenyl)(2-methoxyphenyl)methanone

- (5-Chloro-2-iodophenyl)(2-chlorophenyl)methanone

Uniqueness

(5-Chloro-2-iodophenyl)(2-fluoro-6-methoxyphenyl)methanone is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of both fluoro and methoxy groups on the phenyl ring can enhance its reactivity and potential biological activity compared to similar compounds .

Biologische Aktivität

(5-Chloro-2-iodophenyl)(2-fluoro-6-methoxyphenyl)methanone, with the CAS number 1233025-91-6, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant case studies, providing a comprehensive overview of its pharmacological profile.

The molecular formula of this compound is C14H9ClFIO2, with a molecular weight of approximately 390.58 g/mol. The compound features halogenated aromatic rings, which often contribute to enhanced biological activity due to their ability to interact with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C14H9ClFIO2 |

| Molecular Weight | 390.58 g/mol |

| CAS Number | 1233025-91-6 |

| LogP | 4.323 |

| PSA | 26.30 Ų |

Antiparasitic Potential

Recent studies indicate that compounds with similar structural features exhibit notable antiparasitic activity. For instance, derivatives of aromatic methanones have shown efficacy against various parasites, including Leishmania species and Toxoplasma gondii. The IC50 values for related compounds suggest that modifications in substituents can significantly influence their biological potency.

A study reported that compounds bearing electron-withdrawing groups (like halogens) displayed lower IC50 values, indicating higher antiparasitic activity. For example, compounds with chloro or bromo substituents achieved IC50 values as low as 13.9 µM against Leishmania amazonensis .

Cytotoxicity and Selectivity

The cytotoxic effects of this compound were evaluated in vitro using various cell lines. The selectivity index (SI), which compares cytotoxicity in normal cells versus target cells, is critical for assessing the therapeutic window of potential drugs. Compounds similar to this methanone demonstrated SI values ranging from 1.75 to 15.86, indicating a favorable balance between efficacy and safety .

Case Studies

- Study on Antiparasitic Activity : A series of experiments assessed the antiparasitic effects of methanone derivatives against Toxoplasma gondii. The most active compound in this series had an IC50 value of approximately 129 µM, demonstrating significant inhibition at non-cytotoxic concentrations .

- Evaluation of Structural Variants : Research focused on the structure-activity relationship (SAR) highlighted that the introduction of methoxy and fluoro groups enhanced the biological activity of phenylmethanones. The presence of these groups was correlated with improved binding affinity to target enzymes involved in parasite metabolism .

Eigenschaften

IUPAC Name |

(5-chloro-2-iodophenyl)-(2-fluoro-6-methoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClFIO2/c1-19-12-4-2-3-10(16)13(12)14(18)9-7-8(15)5-6-11(9)17/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUAJMLDTSRPLFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)F)C(=O)C2=C(C=CC(=C2)Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClFIO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50680694 | |

| Record name | (5-Chloro-2-iodophenyl)(2-fluoro-6-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50680694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1233025-91-6 | |

| Record name | (5-Chloro-2-iodophenyl)(2-fluoro-6-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50680694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.